molecular formula C17H23ClN2O3 B11160446 4-(acetylamino)-5-chloro-N-cycloheptyl-2-methoxybenzamide

4-(acetylamino)-5-chloro-N-cycloheptyl-2-methoxybenzamide

Cat. No.: B11160446
M. Wt: 338.8 g/mol
InChI Key: QHRWSOJHZKCPOZ-UHFFFAOYSA-N
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Description

5-Chloro-N-cycloheptyl-4-acetamido-2-methoxybenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a cycloheptyl ring, an acetamido group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cycloheptyl-4-acetamido-2-methoxybenzamide typically involves multiple stepsFor instance, the benzamide core can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cycloheptylamine to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-cycloheptyl-4-acetamido-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 5-chloro-N-cycloheptyl-4-hydroxy-2-methoxybenzamide.

    Reduction: Formation of 5-chloro-N-cycloheptyl-4-amino-2-methoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-cycloheptyl-4-acetamido-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-cycloheptyl-4-acetamido-2-methoxybenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-cycloheptyl-acetamide: Similar in structure but lacks the methoxy group.

    Dichloroaniline: Contains two chloro groups but lacks the cycloheptyl and acetamido groups.

Uniqueness

5-Chloro-N-cycloheptyl-4-acetamido-2-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cycloheptyl ring and the methoxy group distinguishes it from other benzamide derivatives, potentially enhancing its stability and reactivity in various applications .

Properties

Molecular Formula

C17H23ClN2O3

Molecular Weight

338.8 g/mol

IUPAC Name

4-acetamido-5-chloro-N-cycloheptyl-2-methoxybenzamide

InChI

InChI=1S/C17H23ClN2O3/c1-11(21)19-15-10-16(23-2)13(9-14(15)18)17(22)20-12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

QHRWSOJHZKCPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2CCCCCC2)Cl

Origin of Product

United States

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